1-(5-Fluoro-2-mercaptophenyl)ethanone

Description

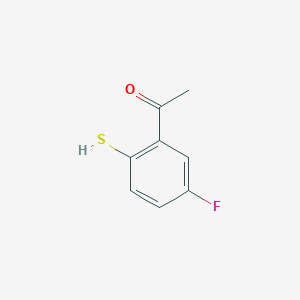

1-(5-Fluoro-2-mercaptophenyl)ethanone is a fluorinated aromatic ketone with a mercapto (-SH) group at the ortho position relative to the ketone moiety. The fluorine atom at the para position and the thiol group contribute to its electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C8H7FOS |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(5-fluoro-2-sulfanylphenyl)ethanone |

InChI |

InChI=1S/C8H7FOS/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 |

InChI Key |

JXPLUPMKZLBZLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Thiol/Thioether Groups

- Key Differences: Thiol vs. Thioether: The thiol group in the target compound is more reactive (prone to oxidation/disulfide formation) compared to thioethers, which are stable but less interactive as H-bond donors. Thioethers in indolyl-3-ethanone derivatives () show potent antimalarial activity, suggesting that the thiol in the target compound may offer redox-modulating properties or metal chelation . This contrasts with bromo/nitro substituents in , which increase steric bulk and electron-withdrawing effects but reduce solubility .

2.2 Fluorinated Ethanone Derivatives

- Key Differences: Pharmacological Profile: S 16924 () demonstrates that fluorinated ethanones can target serotonin receptors, but the absence of a thiol group limits redox activity. The target compound’s thiol may confer antioxidant properties or modulate glutathione pathways . Binding Interactions: Ethyl groups (e.g., 1-(4-ethylphenyl)ethanone in ) enhance hydrophobic interactions, while fluorine in the target compound balances lipophilicity and polarity, improving membrane permeability .

2.3 Antioxidant and Antimicrobial Analogues

- Key Differences: Antioxidant Mechanisms: Dihydroxy groups () act as radical scavengers via H-atom donation, while the thiol in the target compound may quench radicals through electron transfer or disulfide formation . Antibacterial Activity: Halogenated ethanones () show activity against E. coli and S. Typhi, but fluorine’s smaller size in the target compound may improve penetration through bacterial membranes compared to bulkier -Cl/-Br groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.